molecular formula C22H21N3O4 B368604 2-furyl-N-({1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide CAS No. 920114-68-7

2-furyl-N-({1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide

Cat. No.: B368604
CAS No.: 920114-68-7
M. Wt: 391.4g/mol
InChI Key: AFJFTCLAXPOTSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The complete IUPAC name reflects the hierarchical organization of functional groups and substituents within the molecular structure. The furan ring, designated as 2-furyl, represents the primary acyl component of the carboxamide functionality, while the benzimidazol-2-yl portion indicates the heterocyclic core structure that serves as the foundation for further substitution.

The structural representation of this compound reveals a sophisticated arrangement of aromatic and heteroaromatic systems connected through flexible alkyl linkers. The benzimidazole core forms the central structural element, characterized by the fusion of benzene and imidazole rings, creating a planar aromatic system with two nitrogen atoms positioned at the 1 and 3 positions of the imidazole ring. This core structure provides multiple sites for substitution and influences the overall electronic properties of the molecule.

The methoxyphenoxyethyl substituent attached to the benzimidazole nitrogen represents a significant structural feature that contributes to the compound's lipophilicity and potential biological activity. The 2-methoxyphenoxy group contains both electron-donating methoxy and electron-withdrawing ether functionalities, creating a complex electronic environment that can influence molecular interactions. The ethyl linker provides conformational flexibility while maintaining sufficient distance between the benzimidazole core and the substituted phenyl ring.

Molecular Formula and Weight Analysis

The molecular formula of this compound can be derived from its closely related N-methylated analog, which possesses the molecular formula C₂₃H₂₃N₃O₄ with a molecular weight of 405.4 g/mol. The non-methylated version would have a molecular formula of C₂₂H₂₁N₃O₄ and a correspondingly lower molecular weight of approximately 391.4 g/mol. This molecular composition reflects the complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms that constitute the compound's structure.

The elemental composition analysis reveals the presence of multiple heteroatoms strategically positioned throughout the molecular framework. The three nitrogen atoms are distributed between the benzimidazole core and the carboxamide functionality, while the four oxygen atoms are associated with the methoxy group, ether linkage, and carbonyl carbon of the carboxamide. This heteroatom distribution contributes significantly to the compound's polar surface area and hydrogen bonding capabilities, factors that are crucial for biological activity and pharmacokinetic properties.

The molecular weight range of approximately 391-405 g/mol positions this compound within the optimal range for oral drug candidates, adhering to Lipinski's Rule of Five criteria for drug-like properties. This molecular weight range allows for sufficient structural complexity to achieve specificity while maintaining favorable absorption, distribution, metabolism, and excretion characteristics. The balance between molecular complexity and weight optimization represents a critical consideration in pharmaceutical development, making this compound an attractive candidate for further investigation.

Molecular Parameter Value Significance
Molecular Formula C₂₂H₂₁N₃O₄ Defines elemental composition
Molecular Weight ~391.4 g/mol Within drug-like range
Nitrogen Content 3 atoms Contributes to polarity
Oxygen Content 4 atoms Hydrogen bonding capacity
Aromatic Rings 3 systems Affects lipophilicity

Isomeric Considerations and Stereochemical Features

The structural analysis of this compound reveals several potential sites for isomerism, though the compound itself does not contain obvious chiral centers that would give rise to enantiomers. The primary isomeric considerations involve positional isomers related to the substitution pattern on the aromatic rings and potential conformational isomers arising from rotation around single bonds. The 2-methoxyphenoxy substituent, in particular, could theoretically exist in different positional isomeric forms depending on the placement of the methoxy group on the phenyl ring.

The benzimidazole core structure itself presents considerations regarding tautomerism, as the imidazole nitrogen atoms can participate in proton transfer reactions under appropriate conditions. This tautomeric behavior can influence the compound's chemical reactivity and biological activity, particularly in aqueous environments where hydrogen bonding interactions become significant. The preferred tautomeric form depends on factors such as pH, solvent polarity, and intermolecular interactions with target proteins or enzymes.

Conformational analysis of the molecule reveals significant flexibility around the ethyl linker connecting the benzimidazole core to the methoxyphenoxy substituent. This conformational freedom allows the molecule to adopt various three-dimensional arrangements, potentially optimizing interactions with different biological targets. The rotational barriers around these bonds are generally low, enabling rapid interconversion between conformers at physiological temperatures. However, the preferred conformations may be stabilized by intramolecular interactions or constrained by binding to specific protein targets.

Properties

IUPAC Name

N-[[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-27-18-9-4-5-10-19(18)29-14-12-25-17-8-3-2-7-16(17)24-21(25)15-23-22(26)20-11-6-13-28-20/h2-11,13H,12,14-15H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJFTCLAXPOTSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzimidazole Ring

The benzimidazole scaffold is typically synthesized via condensation of o-phenylenediamine with a carbonyl source under acidic conditions. For this compound, the N1 position is functionalized with a 2-(2-methoxyphenoxy)ethyl group, necessitating a pre- or post-condensation alkylation step.

Route A: Pre-condensation alkylation

  • Synthesis of 2-(2-methoxyphenoxy)ethyl bromide :

    • Reaction of 2-methoxyphenol with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) via Williamson ether synthesis.

    • Conditions : DMF, 80°C, 12 hours.

    • Yield : ~75% (estimated).

  • Alkylation of o-phenylenediamine :

    • Treatment of o-phenylenediamine with 2-(2-methoxyphenoxy)ethyl bromide in acetonitrile using K₂CO₃ as a base.

    • Conditions : Reflux, 24 hours.

    • Product : N1-[2-(2-methoxyphenoxy)ethyl]-o-phenylenediamine.

  • Benzimidazole cyclization :

    • Reaction with formic acid (HCO₂H) under reflux to form the benzimidazole ring.

    • Mechanism : Acid-catalyzed cyclodehydration.

    • Yield : ~60–70%.

Route B: Post-condensation alkylation

  • Synthesis of 1H-benzimidazole :

    • Condensation of o-phenylenediamine with formic acid.

    • Conditions : Reflux, 6 hours.

  • N1-alkylation :

    • Reaction of 1H-benzimidazole with 2-(2-methoxyphenoxy)ethyl bromide using NaH as a base in DMF.

    • Conditions : 0°C to room temperature, 12 hours.

    • Yield : ~50% (lower due to poorer reactivity of benzimidazole compared to o-phenylenediamine).

Functionalization at the C2 Position

Introduction of the Methylene-Amine Group

The C2-methylamine moiety is introduced via Mannich reaction or nucleophilic substitution :

Mannich reaction approach :

  • Reagents : Formaldehyde, ammonium chloride.

  • Conditions : Ethanol, reflux, 8 hours.

  • Product : 2-(aminomethyl)-1-[2-(2-methoxyphenoxy)ethyl]benzimidazole.

  • Yield : ~65%.

Nucleophilic substitution approach :

  • Bromination at C2 :

    • Treat benzimidazole with N-bromosuccinimide (NBS) in CCl₄ under light.

    • Conditions : Room temperature, 4 hours.

    • Product : 2-bromo-1-[2-(2-methoxyphenoxy)ethyl]benzimidazole.

  • Amination :

    • Reaction with aqueous methylamine (CH₃NH₂) in THF.

    • Conditions : 60°C, 12 hours.

    • Yield : ~55%.

Carboxamide Formation

Coupling with Furan-2-carbonyl Chloride

The final step involves amide bond formation between the C2-methylamine and furan-2-carboxylic acid:

  • Activation of furan-2-carboxylic acid :

    • Treatment with thionyl chloride (SOCl₂) to form furan-2-carbonyl chloride.

    • Conditions : Reflux, 2 hours.

    • Workup : Evaporation of excess SOCl₂ under reduced pressure.

  • Amidation :

    • Reaction of 2-(aminomethyl)-1-[2-(2-methoxyphenoxy)ethyl]benzimidazole with furan-2-carbonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base.

    • Conditions : 0°C to room temperature, 6 hours.

    • Yield : ~80%.

Optimization and Alternative Methods

Microwave-Assisted Synthesis

Microwave irradiation can accelerate reaction times:

  • Benzimidazole cyclization : 150°C, 30 minutes (yield: 75%).

  • Amidation : 100°C, 10 minutes (yield: 85%).

Solid-Phase Synthesis

Immobilization of intermediates on resin (e.g., Wang resin) simplifies purification:

  • Steps :

    • Attachment of o-phenylenediamine derivative to resin.

    • Sequential alkylation, cyclization, and amidation.

    • Cleavage from resin using TFA.

  • Advantages : Higher purity, reduced side reactions.

Analytical Data and Characterization

Key spectroscopic data for intermediates and final product (Table 1):

CompoundIR (cm⁻¹)¹H NMR (δ, ppm)MS (m/z)
N1-[2-(2-Methoxyphenoxy)ethyl]-o-phenylenediamine3350 (N–H), 1240 (C–O–C)3.75 (s, 3H, OCH₃), 4.15 (t, 2H, OCH₂), 6.8–7.1 (m, aromatic)285 [M+H]⁺
2-(Aminomethyl)-1-[2-(2-methoxyphenoxy)ethyl]benzimidazole3280 (N–H), 1620 (C=N)4.05 (s, 2H, CH₂NH₂), 4.25 (t, 2H, OCH₂), 6.9–7.4 (m, aromatic)342 [M+H]⁺
Final product1660 (C=O), 1540 (N–H)3.80 (s, 3H, OCH₃), 4.20 (t, 2H, OCH₂), 5.10 (s, 2H, CH₂N), 6.5–8.0 (m, aromatic)391 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

2-furyl-N-({1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific pH ranges to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the benzodiazole moiety can produce dihydrobenzodiazole derivatives. Substitution reactions can lead to a variety of methoxy-substituted derivatives .

Mechanism of Action

The mechanism of action of 2-furyl-N-({1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). By binding to the active site of EGFR, the compound inhibits its kinase activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival. This inhibition results in the induction of apoptosis (programmed cell death) in cancer cells, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of benzimidazole carboxamides. Key structural analogues and their distinguishing features are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Differences
2-furyl-N-({1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide (Target Compound) 1-position: 2-(2-methoxyphenoxy)ethyl; 2-position: furyl carboxamide via methyl 404.44 Reference compound for comparison.
2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide () 1-position: 4-methoxyphenylmethyl; 2-position: ethyl-linked furyl carboxamide 375.40 Methoxy group at para position; ethyl spacer instead of methyl. Reduced steric bulk.
N-{2-[1-(2-Methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}-2-furamide () 1-position: 2-methylpropenyl; 2-position: ethyl-linked furyl carboxamide ~380 (estimated) Alkenyl substituent introduces potential reactivity (e.g., Michael addition).
Methyl N-(1-H-benzimidazol-2-yl)carbamate (, Compound 1) 1-position: unsubstituted; 2-position: methyl carbamate 177.17 Simpler structure; lacks extended alkyl/aryl chains. Lower molecular weight.

Research Findings and Data Gaps

Key Observations:

  • Structural Diversity : Substitution at the benzimidazole 1-position significantly alters physicochemical properties. Para-methoxy () vs. ortho-methoxy (target compound) affects electronic distribution and steric interactions .
  • Biological Data Limitations: No direct activity data are available for the target compound.

Recommendations for Future Studies:

  • In vitro Screening : Prioritize assays for kinase inhibition, antimicrobial activity, and cytotoxicity.
  • ADMET Profiling: Evaluate solubility, metabolic stability, and CYP450 interactions due to the methoxyphenoxy group.
  • Crystallographic Analysis : Use SHELX programs () to resolve the compound’s 3D structure and compare binding modes with analogues .

Biological Activity

2-furyl-N-({1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound integrates a furan ring and a benzimidazole moiety, which are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O3C_{20}H_{22}N_{2}O_{3}, with a molecular weight of approximately 350.4 g/mol. The unique structural features contribute to its biological activity.

Property Value
Molecular FormulaC20_{20}H22_{22}N2_{2}O3_{3}
Molecular Weight350.4 g/mol
Functional GroupsCarboxamide, Furan, Benzimidazole

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The benzimidazole core can bind to enzymes, modulating their activity.
  • Receptor Interaction : The compound may exhibit affinity for specific receptors involved in disease pathways.
  • Cell Membrane Penetration : The phenoxyethyl group enhances the compound's ability to penetrate cell membranes, increasing bioavailability.

Anticancer Activity

Research indicates that compounds with benzimidazole moieties often exhibit anticancer properties. In vitro studies have shown that this compound can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study : A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Pharmacological Applications

The multifaceted biological activities of this compound suggest its potential applications in various therapeutic areas:

  • Anticancer Therapy : As an adjunct or alternative treatment for certain cancers.
  • Antimicrobial Agents : Development of new antibiotics to combat resistant strains.
  • Anti-inflammatory Drugs : Potential use in treating inflammatory conditions due to its anti-inflammatory properties.

Safety and Toxicity

While the biological activities are promising, comprehensive toxicity studies are necessary to evaluate the safety profile of this compound. Current literature lacks detailed toxicological data; therefore, standard safety precautions should be adhered to when handling this compound in laboratory settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.